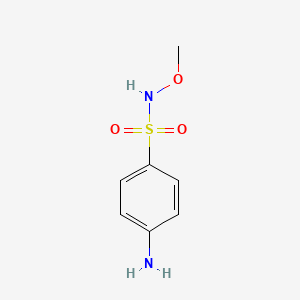

4-Amino-N-methoxybenzenesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methoxybenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methanol in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds under acidic conditions, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-N-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder or tin chloride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antihypertensive and Urological Treatments

4-Amino-N-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of tamsulosin, a selective alpha-1 adrenergic receptor antagonist used for treating benign prostatic hyperplasia (BPH). Tamsulosin is notable for its ability to alleviate urinary retention without significantly affecting blood pressure, making it preferable over non-selective blockers that may cause hypotension .

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrase IX, an enzyme associated with tumor progression and metastasis in various cancers. Derivatives of this compound have shown promising anti-proliferative effects against breast cancer cell lines, indicating potential applications in oncology . The selectivity of these compounds for carbonic anhydrase IX over other isoforms enhances their therapeutic profile.

Anticancer Activity

1. Antitumor Effects

Research has demonstrated that several derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) at low concentrations. Compounds like 4e , 4g , and 4h showed high selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

2. Mechanism of Action

The mechanism underlying the anticancer properties includes the induction of apoptosis in tumor cells, as evidenced by increased annexin V-FITC positivity in treated cell lines. This suggests that these compounds may trigger programmed cell death pathways, contributing to their effectiveness as anticancer agents .

Enzyme Inhibition

1. Carbonic Anhydrases

The inhibition of carbonic anhydrases by this compound derivatives has been linked to their potential use in treating conditions associated with dysregulated pH levels in tumors. The selectivity for carbonic anhydrase IX is particularly relevant for targeting tumor microenvironments without affecting normal physiological processes .

Antimicrobial Activity

1. Bacterial Inhibition

The compound has also been evaluated for its antibacterial properties against various pathogens. Certain derivatives have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, indicating potential applications in treating bacterial infections . The anti-biofilm activity further enhances its applicability in clinical settings where biofilm-associated infections are prevalent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for tamsulosin synthesis | Selective alpha-1 blocker for BPH |

| Cancer Treatment | Antiproliferative effects on breast cancer cell lines | Induces apoptosis; selective against cancer cells |

| Enzyme Inhibition | Inhibitor of carbonic anhydrase IX | Potential therapeutic target in cancer therapy |

| Antimicrobial Activity | Effective against bacterial pathogens | Significant inhibition of S. aureus and K. pneumonia |

Mécanisme D'action

The mechanism of action of 4-Amino-N-methoxybenzenesulfonamide involves its binding to specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrases by forming a coordination bond with the zinc ion in the enzyme’s active site. This interaction disrupts the enzyme’s function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 4-Methoxybenzenesulfonamide

- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide

- 4-Fluoro-N-hydroxybenzenesulfonamide

Comparison: 4-Amino-N-methoxybenzenesulfonamide is unique due to its methoxy group, which influences its reactivity and binding properties. Compared to 4-Methoxybenzenesulfonamide, it has an additional amino group, enhancing its potential as an enzyme inhibitor. The presence of the methoxy group also differentiates it from 4-Amino-N-(3-methoxypropyl)benzenesulfonamide, affecting its solubility and reactivity .

Activité Biologique

4-Amino-N-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an amino group and a methoxy group attached to a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes, notably carbonic anhydrases. It achieves this by binding to the zinc ion at the active site of these enzymes, thereby disrupting their catalytic function. This inhibition leads to various downstream effects in biological systems, including alterations in pH regulation and ion transport.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM and K-562) and melanoma (MDA-MB-435). For instance, one study reported an IC50 value of 2.09 µM against the CCRF-CEM cell line, indicating potent antiproliferative activity compared to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit broad-spectrum activity against bacterial pathogens. The presence of the methoxy group enhances solubility and bioavailability, contributing to its effectiveness as an antimicrobial agent .

Cardiovascular Effects

In experimental models, this compound has shown effects on cardiovascular parameters. Studies using isolated rat heart models revealed that certain sulfonamides can influence perfusion pressure and coronary resistance. The compound is hypothesized to interact with calcium channels, potentially leading to vasodilatory effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 2.09 µM | Moderate | Carbonic anhydrase inhibition |

| 4-Methoxybenzenesulfonamide | 5.00 µM | High | Similar enzyme inhibition |

| 4-Fluoro-N-hydroxybenzenesulfonamide | 1.80 µM | Low | Different binding affinity |

This table illustrates that while all compounds exhibit anticancer activity, this compound shows competitive potency relative to its analogs.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cell Lines : A study screened several sulfonamide derivatives for anticancer activity and found that this compound exhibited significant cytotoxicity against multiple cancer types, supporting its potential use in cancer therapy .

- Antimicrobial Efficacy : In a comparative analysis of sulfonamides, this compound demonstrated effective inhibition against common bacterial strains, reinforcing its role in treating infections .

- Cardiovascular Impact : Research utilizing isolated heart models indicated that this compound could modulate cardiovascular responses through calcium channel interactions, suggesting a dual role in both antimicrobial and cardiovascular pharmacology .

Propriétés

IUPAC Name |

4-amino-N-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYQBXAUFICDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.